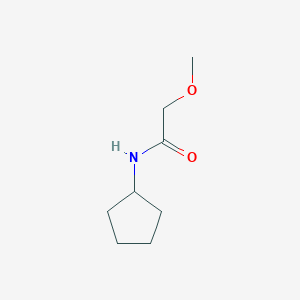![molecular formula C18H18N4O3S B2913973 ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate CAS No. 838101-40-9](/img/structure/B2913973.png)
ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is fused to a pyridine ring. The compound also contains a sulfanylacetyl group and an aminoacetate group. These groups could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyridine rings are aromatic and planar, which could contribute to the stability of the compound. The sulfanylacetyl and aminoacetate groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanylacetyl and aminoacetate groups could make the compound polar and potentially soluble in water .Aplicaciones Científicas De Investigación
Anticancer Activity
Benzimidazole derivatives, including the compound , have been extensively studied for their anticancer properties. They can act as inhibitors of various enzymes that are involved in cancer cell proliferation. For instance, benzimidazole compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division . This makes them potential candidates for anticancer drugs, particularly against tumors that are resistant to other treatments.
Antimicrobial and Antiparasitic Effects
These compounds have also demonstrated significant antimicrobial and antiparasitic activities. They can interfere with the DNA synthesis of bacteria and parasites, leading to their death . This is particularly important for treating infections that have become resistant to standard antibiotics and antiparasitic medications.
Antiviral Properties
Benzimidazole derivatives have shown promise as antiviral agents. They can inhibit the replication of viruses by targeting viral DNA polymerase or by interfering with other stages of the viral life cycle . This application is crucial in the development of new treatments for viral infections, including those caused by emerging and re-emerging viruses.
Cardiovascular Applications
Some benzimidazole derivatives are known to have beneficial effects on the cardiovascular system. They can act as vasodilators, reducing blood pressure and improving blood flow . Additionally, they may have anti-arrhythmic properties, making them useful in the treatment of various heart conditions.
Gastrointestinal Therapeutics
The compound’s structural similarity to histamine allows it to act on histamine receptors in the gastrointestinal tract. This can help in the treatment of ulcers and other gastrointestinal disorders by reducing acid secretion and increasing mucosal protection .
Neurological Implications
Benzimidazole derivatives have been explored for their potential in treating neurological disorders. They may offer neuroprotective effects and could be beneficial in conditions such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis, where oxidative stress and inflammation play a role in disease progression .
Mecanismo De Acción
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids within the target proteins .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-2-25-16(24)10-20-15(23)11-26-18-12(6-5-9-19-18)17-21-13-7-3-4-8-14(13)22-17/h3-9H,2,10-11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFRHNDRJKACLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=C(C=CC=N1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-isopropylphenoxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2913890.png)
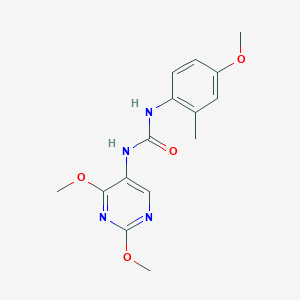
![2-methyl-3-phenyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2913895.png)
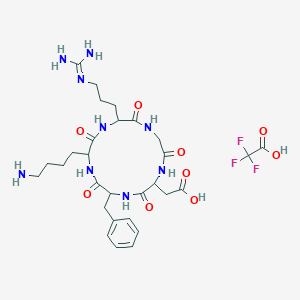
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2913897.png)

![tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2913900.png)

![N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2913906.png)
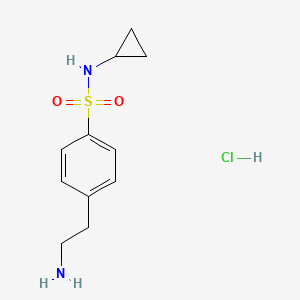
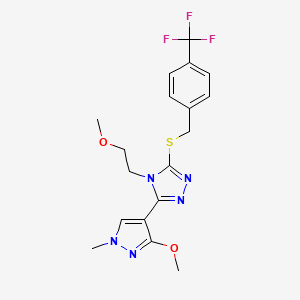

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2913912.png)
